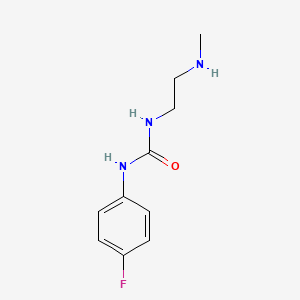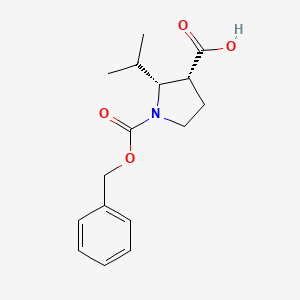![molecular formula C9H18Cl2N2S B15308315 [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is a chemical compound with the molecular formula C9H17ClN2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ®-3-aminopropylamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine: Lacks the dihydrochloride component.
[(3R)-3-amino-3-(thiophen-2-yl)propyl]methylamine: Contains a methyl group instead of a dimethylamine group.
[(3R)-3-amino-3-(thiophen-2-yl)propyl]ethylamine: Contains an ethyl group instead of a dimethylamine group.
Uniqueness
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the dimethylamine group allows for diverse chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H18Cl2N2S |
|---|---|
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
(1R)-N',N'-dimethyl-1-thiophen-2-ylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-11(2)6-5-8(10)9-4-3-7-12-9;;/h3-4,7-8H,5-6,10H2,1-2H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
RFYIMAVGKUUHCC-YCBDHFTFSA-N |
SMILES isomérico |
CN(C)CC[C@H](C1=CC=CS1)N.Cl.Cl |
SMILES canónico |
CN(C)CCC(C1=CC=CS1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)


![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
